Obidoxime chloride

Übersicht

Beschreibung

Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . This compound works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes, including obidoxime chloride, involves the reaction of hydroxylamine with aldehydes or ketones . For this compound, the specific synthetic route involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride, followed by the formation of the oxime derivative . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Obidoxime chloride primarily undergoes nucleophilic substitution reactions due to the presence of the oxime functional group. It can also participate in redox reactions under specific conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.

Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield alkylated oxime derivatives .

Wissenschaftliche Forschungsanwendungen

Treatment of Organophosphate Poisoning

Obidoxime chloride is primarily employed as an antidote for organophosphate poisoning, which can occur due to exposure to pesticides or nerve agents. Its effectiveness varies depending on the specific organophosphate involved:

- Efficacy Studies : Research indicates that obidoxime has a high reactivation efficacy (up to 96.8%) against AChE inhibited by paraoxon, a common organophosphate pesticide . However, its effectiveness against butyrylcholinesterase (BChE) is considerably lower (≤15%) .

- Clinical Studies : In a multicenter study involving patients poisoned with parathion, obidoxime was administered and showed significant improvement in neuromuscular transmission and increased AChE activity . However, the mortality rate was notably high when combined with atropine compared to other oximes like pralidoxime .

| Organophosphate | Reactivation Efficacy | Notes |

|---|---|---|

| Paraoxon | 96.8% | Most effective against AChE |

| Tabun | High | Effective but varies with nerve agent |

| Soman | Low | Less effective than other oximes |

Intranasal Delivery

Recent studies have explored alternative delivery methods for obidoxime, particularly intranasal administration. This method aims to bypass the blood-brain barrier (BBB), allowing more effective treatment of central nervous system effects caused by cholinergic over-activation:

- Animal Models : Intranasal obidoxime was found to significantly reduce mortality and neuronal degeneration in models of severe organophosphate poisoning . This method demonstrated superior efficacy compared to traditional intramuscular routes.

Case Study 1: Clinical Efficacy in Human Poisoning

A study involving six patients with organophosphorus compound intoxications highlighted the importance of timely administration of obidoxime. Patients who received the antidote within 12 hours showed dramatic improvements in neuromuscular function, while delayed treatment resulted in minimal benefits .

Case Study 2: High-Dose Treatment Protocols

In a cohort of 859 patients treated for severe organophosphate poisoning, high doses of obidoxime were associated with significant central nervous system involvement and cardiac arrhythmias . Despite the risks, the study underscored the necessity of careful dosing and monitoring during treatment.

Safety Profile

This compound has been reported to have relatively low intrinsic toxicity and a large therapeutic index . However, adverse effects such as cardiac arrhythmias and liver dysfunction have been noted, particularly at higher cumulative doses . Continuous monitoring during treatment is essential to mitigate these risks.

Wirkmechanismus

Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates . The oxime group in this compound has a high affinity for the phosphorylated serine residue in the active site of acetylcholinesterase. It cleaves the bond between the enzyme and the organophosphate, restoring the enzyme’s functionality . This reactivation process involves the removal of the phosphate group and the restoration of the hydroxyl group on the serine residue .

Vergleich Mit ähnlichen Verbindungen

Pralidoxime: Another oxime used for organophosphate poisoning.

HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.

TMB-4 and MMB-4: Other oximes with varying degrees of effectiveness against different organophosphates.

Uniqueness of Obidoxime Chloride: this compound is unique due to its higher potency compared to pralidoxime and its effectiveness against a broader range of organophosphates . It is particularly effective against nerve agents like tabun and soman, making it a valuable antidote in both medical and military contexts .

Biologische Aktivität

Obidoxime chloride, a potent reactivator of acetylcholinesterase (AChE), is primarily utilized in the treatment of organophosphate poisoning. This article explores the biological activity of obidoxime, focusing on its efficacy in reactivating AChE, its clinical applications, and relevant research findings.

Obidoxime acts by reactivating AChE that has been inhibited by organophosphate compounds. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine (ACh) at synapses, which can cause cholinergic crisis. Obidoxime cleaves the phosphate group from the enzyme, restoring its activity.

In Vitro Studies

In vitro studies have demonstrated that obidoxime is highly effective in reactivating AChE inhibited by various organophosphate pesticides. For instance, it showed a reactivation efficacy of 96.8% for human AChE inhibited by paraoxon, significantly outperforming other oximes like pralidoxime and trimedoxime, which had lower efficacy rates (≤25%) . The reactivation efficacy extends across species, including humans, Rhesus monkeys, and rats .

Case Studies and Clinical Trials

- Parathion Poisoning : A multicenter study involving 34 patients with severe parathion poisoning showed that administration of obidoxime resulted in significant improvements in neuromuscular transmission and increased AChE activity. Patients received a bolus of 250 mg followed by continuous infusion .

- Intermediate Syndrome : In a case series involving six patients with organophosphate intoxications who developed intermediate syndrome, obidoxime administration resulted in dramatic electrophysiological improvements when given within 12 hours post-exposure. Delayed administration (beyond 26 hours) yielded minimal benefits .

- Comparison with Pralidoxime : In a study comparing obidoxime with pralidoxime in treating organophosphate poisoning, the mortality rate was notably higher in patients treated with obidoxime (50% mortality) compared to those receiving pralidoxime (0% mortality) . This suggests that while obidoxime can reactivate AChE effectively in vitro, its clinical efficacy may vary based on the specific organophosphate involved.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study/Trial | Organophosphate | Dosage | Key Findings |

|---|---|---|---|

| Jun et al., 2008 | Paraoxon | 250 mg bolus | 96.8% reactivation of human AChE |

| Balali-Mood & Shariat, 1998 | Various OPs | Varies | High mortality rate (50%) with obidoxime |

| Worek et al., 2007 | Tabun | 1 mM | Effective reactivation compared to other oximes |

| Kuca et al., 2007 | Soman | Varies | Less effective than HI-6 for soman |

Safety Profile and Side Effects

While obidoxime is generally considered safe for use in acute organophosphate poisoning, high doses can lead to side effects such as cardiac arrhythmias and liver dysfunction . Monitoring is essential during treatment to mitigate potential complications.

Eigenschaften

CAS-Nummer |

114-90-9 |

|---|---|

Molekularformel |

C14H16Cl2N4O3 |

Molekulargewicht |

359.2 g/mol |

IUPAC-Name |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |

InChI-Schlüssel |

ZIFJVJZWVSPZLE-UHFFFAOYSA-N |

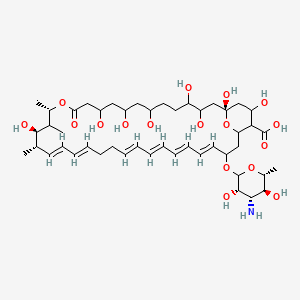

SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Isomerische SMILES |

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |

Kanonische SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Color/Form |

Light yellow powder Yellow to tan powde |

melting_point |

Gradually decomp above 160 °C without melting by 250 °C |

Key on ui other cas no. |

1400-61-9 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |

Löslichkeit |

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |

Dampfdruck |

8.7X10-7 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.